5-Bromo-4-fluorobenzo[d][1,3]dioxole
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Overview
Description
5-Bromo-4-fluorobenzo[d][1,3]dioxole is a chemical compound with the CAS Number: 1226808-75-8 . It has a molecular weight of 219.01 and its linear formula is C7H4BrFO2 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-fluorobenzo[d][1,3]dioxole contains a total of 16 bonds; 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 2 ether(s) (aromatic) .Physical And Chemical Properties Analysis
5-Bromo-4-fluorobenzo[d][1,3]dioxole is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Synthesis and Biological Activities
5-Bromo-4-fluorobenzo[d][1,3]dioxole derivatives have been explored in various synthetic pathways and evaluated for their potential biological activities. For example, derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been synthesized and assessed for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These derivatives have shown promising results in scavenging activities and inhibiting microbial growth, suggesting potential applications in treating diseases related to oxidative stress and infections (Menteşe, Ülker, & Kahveci, 2015).
Anti-Inflammatory and Cytotoxic Properties
Research has also been conducted on halogenated phenyl benzoxazole derivatives, including those with bromo and fluoro substitutions, for their anti-inflammatory and cytotoxic properties. These compounds have been found to exhibit significant anti-inflammatory activity, comparable to standard drugs like ibuprofen, and showed excellent cytotoxic activity against certain cancer cell lines, highlighting their potential as anti-inflammatory and anticancer agents (Thakral et al., 2022).
Synthesis of Pharmaceutical Compounds
The scalability of synthesis methods for pharmaceutical compounds involving regioselective Heck cross-coupling strategies has been demonstrated using derivatives of 5-Bromo-4-fluorobenzo[d][1,3]dioxole. Such strategies are crucial for the large-scale production of medications, including thromboxane receptor antagonists, indicating the relevance of these compounds in pharmaceutical manufacturing (D. C. W. and Mason, 1998).
Antioxidant Agents
A series of derivatives has been synthesized for evaluation as potent antioxidant agents. These compounds have been tested using various assays and showed higher antioxidant activity, suggesting their potential use in combating oxidative stress-related conditions (Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-fluoro-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEWVPPYMHXEGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681489 |
Source
|
Record name | 5-Bromo-4-fluoro-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1226808-75-8 |
Source
|
Record name | 5-Bromo-4-fluoro-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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